molecular formula C14H20N2O2 B6282005 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine CAS No. 1016890-32-6

1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine

Cat. No.: B6282005
CAS No.: 1016890-32-6
M. Wt: 248.32 g/mol
InChI Key: OCXUZXFYKMTQNS-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 2-methoxyphenyl group and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with an epoxide. The reaction conditions often include the use of a base to facilitate the opening of the epoxide ring and subsequent attachment to the piperazine nitrogen. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The epoxide ring can be reduced to form a diol.

    Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 1-(2-hydroxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine.

    Reduction: Formation of 1-(2-methoxyphenyl)-4-[(2,3-dihydroxypropyl)methyl]piperazine.

    Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine
  • 1-(2-Methoxyphenyl)-4-[(2,3-dihydroxypropyl)methyl]piperazine
  • 1-(2-Methoxyphenyl)-4-[(chloromethyl)piperazine]

Uniqueness

1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine is unique due to the presence of both a methoxyphenyl group and an epoxide group. This combination allows for diverse chemical reactivity and potential applications in various fields. The epoxide group provides a reactive site for covalent modification, while the methoxyphenyl group offers hydrophobic interactions and potential electronic effects.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-17-14-5-3-2-4-13(14)16-8-6-15(7-9-16)10-12-11-18-12/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXUZXFYKMTQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016890-32-6
Record name 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine
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